molecular formula C22H31NOS B157330 Farnesyl Thiosalicylic Acid Amide

Farnesyl Thiosalicylic Acid Amide

Cat. No.: B157330
M. Wt: 357.6 g/mol
InChI Key: GZTMFRUGZMZCRD-CFBAGHHKSA-N
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Description

Farnesyl Thiosalicylic Acid Amide is a derivative of farnesyl thiosalicylic acid. It is known for its ability to inhibit the Ras protein, which is involved in cell growth and differentiation. This compound has shown potential in cancer research due to its ability to reduce Ras-GTP levels and inhibit cell growth .

Mechanism of Action

Target of Action

Farnesyl Thiosalicylic Acid Amide (FTS-A) primarily targets the Ras protein . Ras proteins, including H-RAS, K-RAS, and N-RAS isoforms, are crucial for regulating many malignant cell functions, such as proliferation, differentiation, survival, and induction of angiogenesis . They are activated by mutation in approximately one-third of human cancers .

Mode of Action

FTS-A competitively blocks Ras signaling . It specifically inhibits the activation of Ras by oncogenic stimuli and growth factor receptors, thereby suppressing Ras-dependent tumor growth . FTS-A also interferes with Ras membrane interactions that are crucial for Ras-dependent transformation .

Biochemical Pathways

The primary biochemical pathway affected by FTS-A is the Ras signaling pathway . By inhibiting the activation of Ras, FTS-A disrupts the signaling cascade that leads to the uncontrolled growth and division of cancer cells . The downstream effects of this disruption include the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

The pharmacokinetic profile of FTS-A is characterized by slow absorption and a rapid elimination phase following oral administration . The half-life (T1/2) is approximately 3.6 ± 2.2 hours on day 1 . The exposure of FTS-A (Cmax; day 1 AUCinf vs. day 15 AUC0–12h) is similar between days 1 and 15 . These properties impact the bioavailability of FTS-A and determine the dosing regimen for therapeutic applications.

Result of Action

FTS-A reduces Ras-GTP levels and inhibits cell growth . It has been shown to inhibit the growth of PANC-1 and U87 tumor cells with IC50 values of 20 and 10 µM, respectively . In animal models, treatment with FTS-A has been shown to inhibit tumor growth by at least 50% of controls .

Biochemical Analysis

Biochemical Properties

Farnesyl Thiosalicylic Acid Amide acts by reducing the levels of Ras-GTP, thereby inhibiting cell growth . It has been found to be effective against Panc-1 and U87 cells, with IC50 values of 20 and 10 μM respectively . The compound interacts with Ras proteins, dislodging them from the cell membrane and inhibiting downstream signaling .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In Panc-1 and U87 cells, it reduces the levels of Ras-GTP, leading to inhibition of cell growth . It has also been found to induce apoptosis in HepG2 and Hep3B cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Ras proteins. It selectively dislodges active Ras proteins from the cell membrane, inhibiting downstream signaling . This results in a reduction of Ras-GTP levels and inhibition of cell growth .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that the compound induces a dose- and time-dependent decrease of cell growth in HCC cells .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth. For example, in nude mice bearing either U87 glioblastoma or PANC-1 tumors, treatment with 100 mg/kg FTS Amide twice daily for four days inhibited tumor growth by at least 50% of controls .

Metabolic Pathways

Given its role as a Ras inhibitor, it is likely to be involved in pathways related to cell growth and proliferation .

Transport and Distribution

Given its mechanism of action, it is likely to interact with the cell membrane where Ras proteins are located .

Subcellular Localization

The subcellular localization of this compound is likely to be at the cell membrane, given its interaction with Ras proteins that are located at the inner surface of the plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Farnesyl Thiosalicylic Acid Amide can be synthesized through a multi-step process involving the reaction of farnesyl thiosalicylic acid with an amine. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Farnesyl Thiosalicylic Acid Amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Farnesyl Thiosalicylic Acid Amide has a wide range of scientific research applications:

Comparison with Similar Compounds

    Farnesyl Thiosalicylic Acid: The parent compound, also known for inhibiting Ras.

    Farnesyl Thioacetic Acid: Another derivative with similar inhibitory effects on Ras.

    15-deoxy-Δ12,14-prostaglandin J2: A lipid compound that activates TRPA1 channels.

Uniqueness: Farnesyl Thiosalicylic Acid Amide is unique due to its higher potency compared to its parent compound, Farnesyl Thiosalicylic Acid. It has shown greater efficacy in inhibiting tumor cell growth and has a distinct mechanism of action involving the dislodgment of Ras from the cell membrane .

Properties

IUPAC Name

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24)/b18-11+,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTMFRUGZMZCRD-CFBAGHHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)N)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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